2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde
Overview
Description
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused bicyclic structure, which includes a five-membered pyrazole ring fused to a six-membered benzene ring, with a methyl group at the 2-position and an aldehyde group at the 3-position.
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that they may impact pathways related to cell cycle regulation and cell volume control .
Result of Action
Given the potential targets of indazole derivatives, it can be inferred that they may lead to changes in cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to inhibit cell growth in colon and melanoma cell lines, demonstrating its potential as an anticancer agent . It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in inflammation and cell proliferation. Furthermore, this compound affects gene expression by altering the transcription of genes associated with inflammation and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it interacts with MMP-13, preventing the degradation of extracellular matrix components and thereby reducing tissue damage . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of inflammatory mediators and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and inhibits tumor growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through oxidation and reduction reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The presence of targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
Reduction: 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4,5,6,7-tetrahydro-2H-indazole: Lacks the methyl and aldehyde groups.
Uniqueness
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSJGZYGIJMINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.